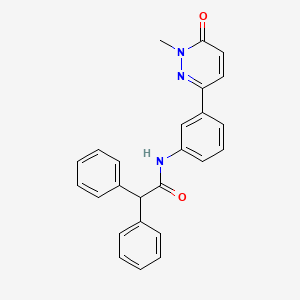

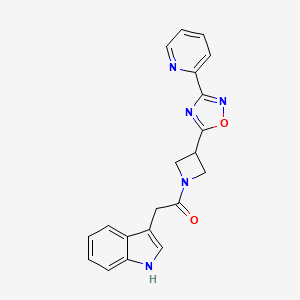

![molecular formula C20H17N3O3S2 B2506823 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319877-05-7](/img/structure/B2506823.png)

2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its biological activity, particularly as enzyme inhibitors. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biochemical properties. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of a thiazole ring attached to a benzenesulfonamide moiety. In the case of the compounds studied, the synthesis process has been described, and structure-activity relationships (SAR) have been established to optimize their inhibitory activity against specific enzymes . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies could be employed, involving the condensation of appropriate sulfonamide and thiazole precursors.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized using various techniques, including X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed information on the geometry and conformation of the molecules, which are crucial for understanding their interaction with biological targets. The molecular structure is also essential for the theoretical prediction of properties such as vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) distribution .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. For example, Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . The reactivity of these compounds can be further explored to develop new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application as drugs. The electronic properties, such as frontier molecular orbitals (FMOs), are also significant as they can predict the molecule's reactivity and interaction with biological targets. Theoretical calculations can provide insights into non-linear optical properties, which may have implications for material science applications .

Scientific Research Applications

Photodynamic Therapy Application : A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy.

Anticancer Activity : Kumar et al. (2015) conducted a study on the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity. Their research, presented in Medicinal Chemistry Research, indicates that some compounds exhibited significant anticancer activity against various human cancer cell lines, including ovarian and liver cancers.

Photophysicochemical Properties : Öncül, Öztürk, & Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining their photophysical and photochemical properties. Their findings, published without a journal name, suggest potential applications in photocatalytic processes due to the photosensitizing abilities of these compounds. This is detailed in their study here.

Synthesis of Heterocyclic Compounds : Farag et al. (2012) in Archiv der Pharmazie describe the synthesis of derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. They found that some of these compounds showed significant anticonvulsive effects, indicating potential applications in the development of anticonvulsant drugs.

Prevention of Cerebral Vasospasm : Zuccarello et al. (1996) explored the use of certain compounds, including those with benzenesulfonamide derivatives, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Their study in Journal of Neurosurgery suggests that these compounds could be used in treating vasospasm in humans.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . Inhibition of PI3K leads to a decrease in the downstream signaling, thereby affecting these cellular processes .

Pharmacokinetics

The potency of the compound, as indicated by its ic50 value, suggests that it may have favorable bioavailability .

Result of Action

The inhibition of PI3K by the compound can lead to a decrease in cell proliferation and survival, making it potentially useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

properties

IUPAC Name |

2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-16-6-5-11-21-20(16)27-19)9-10-15(13)23-28(24,25)18-8-4-3-7-17(18)26-2/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNHPMRUDKGPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

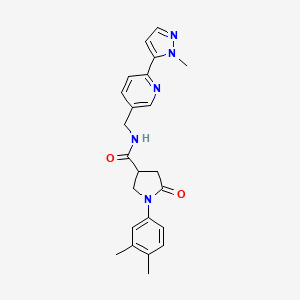

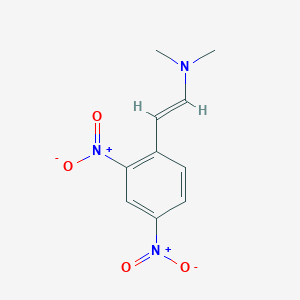

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)

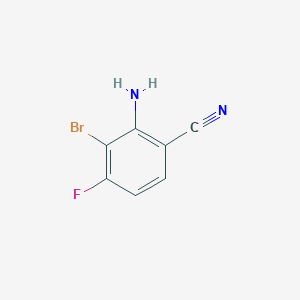

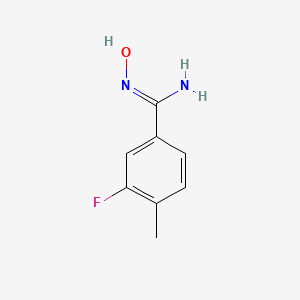

![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)

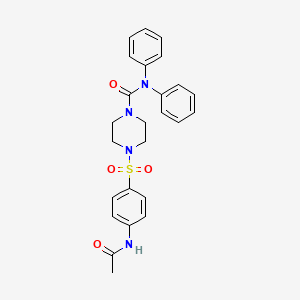

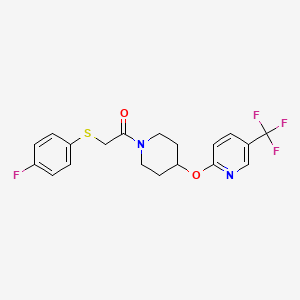

![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)

![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)